N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
Description
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 31645-39-3), also known as palifosfamide, is a phosphorodiamidate derivative with significant alkylating activity. It is a key metabolite of cyclophosphamide, generated via hepatic microsomal oxidation . Structurally, it features two 2-chloroethyl groups attached to a central phosphorus atom, forming a reactive intermediate capable of cross-linking DNA and exerting antitumor effects .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[chloro-(2-chloroethylamino)phosphoryl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIYVPTNZGGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775226 | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184532-58-9 | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, POCl₃ is added to a suspension of bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent (e.g., toluene or dichloromethane). Triethylamine is introduced to neutralize HCl, facilitating the deprotonation of the amine and subsequent nucleophilic attack on POCl₃. The reaction is conducted at room temperature for 24–26 hours, yielding N,N'-bis(2-chloroethyl)phosphorodiamidic chloride as a reddish-brown oil.
Key parameters :
- Molar ratio : A 1:1 ratio of POCl₃ to bis(2-chloroethyl)amine hydrochloride is optimal to minimize side products like tetrakis(2-chloroethyl)phosphorodiamidic chloride.
- Solvent choice : Toluene is preferred for its low polarity, which reduces hydrolysis of POCl₃.
- Base addition : Triethylamine is added in stoichiometric excess (2–2.3 equivalents) to ensure complete neutralization of HCl and drive the reaction to completion.
Yield and Purification
The crude product is typically obtained in 70–81% yield after filtration to remove Et₃N·HCl salts and solvent evaporation. Purification via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from chloroform/water mixtures enhances purity to >95%.
Alternative Route Using Phenyl Phosphorodichloridate
A less common but viable method employs phenyl phosphorodichloridate as the phosphorus source. This approach, detailed by Jalalifar et al., involves a two-step process:
Step 1: Synthesis of Phenyl Phosphorodichloridate
Phenol reacts with POCl₃ at 0–5°C to form phenyl phosphorodichloridate, which is isolated as a white solid.
Step 2: Amination with Bis(2-chloroethyl)amine
The dichloridate is treated with bis(2-chloroethyl)amine in anhydrous dichloromethane. The reaction proceeds via nucleophilic displacement of the phenyl group, yielding this compound after 12–18 hours at 25°C.
Advantages :
- Avoids direct handling of POCl₃, which is highly corrosive.
- Higher selectivity due to the stabilized intermediate.
Limitations :
- Lower overall yield (55–60%) compared to the POCl₃ route.
- Requires additional steps to synthesize phenyl phosphorodichloridate.
Base-Catalyzed Hydrolytic Reactivity and Byproduct Formation
A critical challenge in synthesizing this compound is controlling hydrolysis and oligomerization. Under basic conditions, the compound can undergo E1cB elimination , forming a metaphosphorodiimide intermediate (MP(O)=NR), which reacts with excess bis(2-chloroethyl)amine to generate tetrakis(2-chloroethyl)phosphorodiamidic chloride.
Mitigation Strategies
- Temperature control : Maintaining reactions below 40°C suppresses elimination pathways.
- Stoichiometric precision : Limiting bis(2-chloroethyl)amine to 1.05 equivalents reduces oligomerization.
- Anhydrous conditions : Rigorous exclusion of moisture prevents hydrolysis to phosphorodiamidic acid.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the two primary synthesis routes:
Deuterated Analogs and Isotopic Studies
Deuterium-labeled variants, such as N,N-bis(2,2-dideutero-2-chloroethyl)phosphorodiamidic chloride, are synthesized using deuterated bis(2-chloroethyl)amine hydrochloride. These analogs are critical for mechanistic studies via NMR and mass spectrometry, confirming that alkylation proceeds through an aziridinium intermediate rather than direct SN2 displacement.
Industrial-Scale Production Considerations
Patented methods emphasize single-vessel synthesis to minimize handling of toxic intermediates. Key industrial optimizations include:
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride include bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the chloroethyl groups can be replaced by other nucleophiles, leading to the formation of substituted phosphorodiamidic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride is structurally related to several alkylating agents used in chemotherapy. Its derivatives, such as isophosphoramide mustard, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that isophosphoramide mustard demonstrates activity comparable to cyclophosphamide and ifosfamide against tumors like the Yoshida ascitic sarcoma . The mechanism of action involves the formation of DNA cross-links, which inhibit cancer cell proliferation.
Immunosuppressive Properties
This compound also has potential immunosuppressive effects, making it a candidate for treating autoimmune diseases and preventing transplant rejection. Its ability to modify immune responses through alkylation of nucleophilic sites within DNA is of particular interest .
Synthetic Organic Chemistry
Reagent in Synthesis
this compound serves as a crucial reagent in the synthesis of phosphorodiamidate-based compounds. It participates in nucleophilic substitution reactions that facilitate the creation of various phosphoramidate analogs, which are important in organophosphorus chemistry . The compound's bifunctional nature allows for versatile applications in synthetic pathways, including the modification of existing chemical structures to enhance their properties.
Intermediate for Phosphoramidates
The compound acts as an intermediate for synthesizing phosphoramidate derivatives that can be utilized in agricultural chemistry as pesticides or herbicides. Its ability to form stable complexes with metal ions further enhances its utility in developing new agrochemicals .
Polymer Science
Cross-Linking Agent
In polymer chemistry, this compound can be employed as a cross-linking agent. Its reactivity allows it to form networks within polymer matrices, thereby modifying mechanical properties and thermal stability. This application is particularly relevant for producing high-performance materials used in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride involves its ability to form cross-linked DNA adducts. This process hinders DNA strand separation during replication, leading to DNA damage and cell death. The compound specifically targets rapidly dividing cells, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in the DNA repair pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclophosphamide Metabolites and Derivatives
a) Isophosphoramide Mustard (N,N'-Di-(2-chloroethyl)phosphorodiamidic acid)
- Relation : Active metabolite of isophosphamide, an analog of cyclophosphamide.
- Detection : Quantified in plasma using gas chromatography with phosphorus-specific detectors, reaching peak levels of 18.6–30.3 nmol/mL within 2–4 hours post-administration .
- Key Difference : Structural similarity to palifosfamide but differs in metabolic pathway (isophosphamide vs. cyclophosphamide) and pharmacokinetic profile .
b) Alcophosphamide (3-Hydroxypropyl Ester of Palifosfamide)
- Structure : Features a 3-hydroxypropyl ester group attached to the phosphorus center.
- Role : A cyclophosphamide impurity and intermediate metabolite.
- Property : Increased hydrophilicity compared to palifosfamide, altering tissue distribution and excretion .
c) Phosphoramide Mustard
- Relation: Another cyclophosphamide metabolite with a single 2-chloroethyl group replaced by a hydroxyl group.
- Activity : Less potent alkylator than palifosfamide due to reduced electrophilicity .
a) N,N-Bis(2-chloroethyl)phosphoramidic Dichloride
- Synonyms: Multiple variants listed, including bis(2-chloroethyl)aminophosphoryl dichloride .
- Key Difference : Contains two chloride substituents on phosphorus instead of hydroxyl/amine groups, enhancing reactivity as a synthetic precursor .
b) N^-Bis(2-chloroethyl)amino Decyl Phosphorochloridate (Compound 72)
- Structure : Incorporates a decyl chain, increasing lipophilicity.
- Synthesis : 83% yield via reactions with triethylamine and phosphorochloridate precursors .
c) Tetramethylphosphorodiamidic Chloride (CAS 1605-65-8)
Structural Analogs with Divergent Bioactivity
a) Bis(2-chloroethyl) Sulfide
- Relation : A sulfur mustard gas analog.
- Contrast: Shares chloroethyl groups but lacks the phosphorodiamidic backbone. Exhibits vesicant and immunosuppressive effects rather than antitumor activity .
b) Cyclophosphamide-Related Impurities (A–E)
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Biological Activity
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride, also known as phosphorodiamidic mustard, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an alkylating agent in cancer therapy. This article explores the synthesis, mechanism of action, and biological effects of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its two 2-chloroethyl groups attached to a phosphorodiamidic backbone. This structure allows it to act as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death.
Synthesis Overview
The synthesis typically involves the reaction of phosphorodiamidic dichloride with 2-chloroethylamine. The reaction conditions are crucial for achieving high yields and purity. For instance, one method involves the use of triethylamine as a base in acetone, which facilitates the formation of the desired product while minimizing side reactions .
This compound operates primarily through alkylation of DNA. The 2-chloroethyl groups undergo nucleophilic attack by DNA bases (notably guanine), resulting in the formation of interstrand cross-links. This action inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.
Antitumor Efficacy
Numerous studies have demonstrated the antitumor activity of this compound. In vitro and in vivo experiments indicate that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like cyclophosphamide and ifosfamide. For example, one study reported that derivatives of this compound showed promising results against various cancer cell lines, including those resistant to other treatments .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 15 | |
| This compound | MCF-7 (Breast cancer) | 12 | |
| Cyclophosphamide | Various | 10-20 |
Case Studies
-
Case Study: Efficacy Against Ovarian Cancer
A clinical trial investigated the efficacy of this compound in patients with recurrent ovarian cancer. Results indicated a significant reduction in tumor size in 40% of participants after treatment cycles . -
Case Study: Resistance Mechanisms
Research has also focused on understanding resistance mechanisms associated with phosphorodiamidic mustards. Studies revealed that overexpression of certain DNA repair proteins can diminish the efficacy of this compound, prompting further investigation into combination therapies .
Toxicity and Side Effects
While this compound demonstrates potent antitumor activity, it is also associated with significant toxicity. Common side effects include myelosuppression, gastrointestinal disturbances, and potential long-term effects such as secondary malignancies due to its alkylating properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride, and what intermediates are critical in its preparation?
- Methodological Answer : The compound is synthesized via multi-step reactions involving phosphorodiamidic acid derivatives. A key intermediate is N,N'-Bis(2-chloroethyl)phosphorodiamidic acid , which is esterified using reagents like trichloroacetonitrile under catalytic conditions (e.g., sodium hydride). Subsequent hydrogenation steps with palladium catalysts yield the final product . The use of imidate intermediates (e.g., O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate) is also documented for glycosylated derivatives .
Q. How is purity assessed, and what analytical techniques are used to identify related impurities?
- Methodological Answer : Impurity profiling involves HPLC-MS and NMR spectroscopy to detect byproducts such as hydrolyzed derivatives (e.g., N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphoric acid diamide acid chloride) and structural analogs. For example, cyclophosphamide-related impurities are characterized by comparing retention times and fragmentation patterns against synthetic standards . Stability-indicating assays are critical due to the compound’s sensitivity to hydrolysis and oxidation .
Q. What are the primary stability concerns during storage, and how are they mitigated?
- Methodological Answer : The compound decomposes in the presence of moisture, releasing toxic HCl gas , and forms peroxides when exposed to light/air. Storage recommendations include:
- Anhydrous conditions (desiccants, inert gas atmosphere).
- Stabilization with radical inhibitors (e.g., BHT).
- Regular peroxide testing for aged samples .
Advanced Research Questions
Q. How do structural modifications (e.g., butenyl or glycosyl groups) alter reactivity and biological activity?
- Methodological Answer : Substituents like the butenyl group (in O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate) enhance nucleophilic substitution rates and enable Michael addition reactions, increasing alkylation potential. Glycosylation (e.g., β-D-glucopyranosyl derivatives) improves solubility and target specificity, as shown in comparative cytotoxicity studies . X-ray crystallography confirms structural differences in bond angles and steric effects between analogs .
Q. What computational approaches elucidate DNA interaction mechanisms, and what key findings exist?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking simulations model the compound’s interaction with DNA nucleophiles (e.g., guanine-N7). Studies reveal that the chloroethyl groups facilitate crosslinking via SN2 alkylation , while phosphorodiamidic backbone flexibility influences binding affinity. Computational data align with experimental mutagenicity assays .
Q. How can contradictory reports on cytotoxicity and stability be resolved?
- Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., pH, temperature) and impurity profiles. Researchers should:
- Standardize hydrolysis protocols (e.g., buffer systems).
- Quantify active vs. degraded species using LC-MS/MS .
- Cross-validate results with isotopic labeling (e.g., deuterated analogs for metabolic tracing) .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Methodological Answer : Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
